Cas no 916493-82-8 (PROTAC BET-binding moiety 2)

PROTAC BET-binding moiety 2 is a high-affinity ligand designed for targeted protein degradation via the proteolysis-targeting chimera (PROTAC) platform. This moiety selectively binds to bromodomain and extra-terminal (BET) family proteins, enabling the recruitment of E3 ubiquitin ligases for subsequent ubiquitination and proteasomal degradation. Its optimized structure ensures precise target engagement and efficient degradation kinetics, making it a valuable tool for studying BET protein function in epigenetic regulation and disease models. The compound exhibits excellent selectivity and stability, facilitating robust in vitro and in vivo applications. Researchers leverage this moiety to develop PROTACs for probing BET-dependent pathways and potential therapeutic interventions.
PROTAC BET-binding moiety 2 structure
PROTAC BET-binding moiety 2 structure
商品名:PROTAC BET-binding moiety 2
CAS番号:916493-82-8
MF:C20H17ClN4O4S
メガワット:444.891381978989
CID:4739802

PROTAC BET-binding moiety 2 化学的及び物理的性質

名前と識別子

    • PROTAC BET-binding moiety 2
    • LZXZWZXAVDJSIL-ZDUSSCGKSA-N
    • (S)-4-(4-chlorophenyl)-6-methoxycarbonylmethyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-carboxylic acid
    • (S)-4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylic acid
    • 6-Methyl (6S)-2-carboxy-4-(4-chlorophenyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate (ACI)
    • インチ: 1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1
    • InChIKey: LZXZWZXAVDJSIL-ZDUSSCGKSA-N
    • ほほえんだ: CC1=C(C(=O)O)SC2N3C(C)=NN=C3[C@@H](N=C(C1=2)C1C=CC(Cl)=CC=1)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 717
  • トポロジー分子極性表面積: 135

PROTAC BET-binding moiety 2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1241734-5mg
PROTAC BET-binding moiety 2
916493-82-8 99%
5mg
$570 2024-06-05
eNovation Chemicals LLC
Y1241734-50mg
PROTAC BET-binding moiety 2
916493-82-8 99%
50mg
$2500 2024-06-05
MedChemExpress
HY-43723-5mg
PROTAC BET-binding moiety 2
916493-82-8 99.10%
5mg
¥3000 2024-05-24
Key Organics Ltd
GS-9153-100MG
(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid
916493-82-8 >95%
100mg
2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P876401-10mg
PROTAC BET-binding moiety 2
916493-82-8 ≥98%
10mg
¥5,643.00 2022-09-01
MedChemExpress
HY-43723-50mg
PROTAC BET-binding moiety 2
916493-82-8 99.10%
50mg
¥17500 2023-08-31
Key Organics Ltd
GS-9153-50MG
(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid
916493-82-8 >95%
50mg
£2200.00 2025-02-08
MedChemExpress
HY-43723-10mg
PROTAC BET-binding moiety 2
916493-82-8 99.10%
10mg
¥4800 2024-05-24
MedChemExpress
HY-43723-10mM*1 mL in DMSO
PROTAC BET-binding moiety 2
916493-82-8 99.10%
10mM*1 mL in DMSO
¥3300 2024-05-24
Ambeed
A1148112-5mg
(S)-4-(4-Chlorophenyl)-6-(2-methoxy-2-oxoethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylic acid
916493-82-8 99%
5mg
$300.0 2025-02-20

PROTAC BET-binding moiety 2 関連文献

PROTAC BET-binding moiety 2に関する追加情報

Exploring PROTAC BET-binding moiety 2 (CAS No. 916493-82-8): A Cutting-Edge Molecule in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, PROTAC BET-binding moiety 2 (CAS No. 916493-82-8) has emerged as a pivotal compound for researchers focusing on epigenetic regulation and cancer therapeutics. This molecule belongs to the PROTAC (Proteolysis-Targeting Chimera) family, a revolutionary technology that leverages the ubiquitin-proteasome system to degrade specific disease-causing proteins. The BET-binding moiety in this compound specifically targets bromodomain and extra-terminal (BET) proteins, which play critical roles in transcriptional regulation and are implicated in various cancers and inflammatory diseases.

The unique mechanism of PROTAC BET-binding moiety 2 involves a ternary complex formation between the target protein (BET), an E3 ubiquitin ligase, and the PROTAC molecule itself. This interaction marks the BET protein for degradation, offering a promising alternative to traditional inhibition strategies. Unlike small-molecule inhibitors, which merely block protein function, PROTACs eliminate the target protein entirely, potentially overcoming drug resistance and achieving longer-lasting therapeutic effects. This has sparked significant interest in the scientific community, particularly in oncology and neurodegenerative disease research.

Recent studies highlight the versatility of PROTAC BET-binding moiety 2 in addressing unmet medical needs. For instance, its application in hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma has shown remarkable preclinical efficacy. Researchers are also exploring its potential in solid tumors and autoimmune disorders, where BET proteins are dysregulated. The compound’s ability to degrade BRD4, a key BET family member, makes it a hotspot for investigations into drug-resistant cancers and combination therapies.

From a chemical perspective, CAS No. 916493-82-8 represents a meticulously designed structure optimized for binding affinity and proteasomal recruitment. Its pharmacokinetic properties, such as cell permeability and metabolic stability, are under continuous refinement to enhance in vivo performance. The growing body of literature on this compound underscores its role as a benchmark molecule for developing next-generation PROTAC-based therapeutics.

Industry trends reveal escalating demand for PROTAC BET-binding moiety 2 in both academic and pharmaceutical settings. Searches for terms like "PROTAC BET degrader clinical trials", "BET protein degradation mechanism", and "CAS 916493-82-8 supplier" reflect its prominence in drug discovery pipelines. Additionally, discussions on AI-driven PROTAC design and CRISPR screening for degradation targets further contextualize its relevance in modern research.

In summary, PROTAC BET-binding moiety 2 (CAS No. 916493-82-8) stands at the forefront of targeted protein degradation, offering transformative potential for treating complex diseases. Its dual functionality as a BET binder and E3 ligase recruiter exemplifies the innovative spirit driving contemporary biopharmaceutical innovation. As research advances, this compound is poised to unlock new therapeutic paradigms and redefine standards in precision medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:916493-82-8)PROTAC BET-binding moiety 2
A1041286
清らかである:99%/99%/99%
はかる:100mg/10mg/5mg
価格 ($):2160.0/432.0/270.0